molecular formula C11H9NO3 B8795304 7-methoxy-1-nitrosonaphthalen-2-ol CAS No. 65300-88-1

7-methoxy-1-nitrosonaphthalen-2-ol

Cat. No.: B8795304
CAS No.: 65300-88-1
M. Wt: 203.19 g/mol
InChI Key: UVNKSTJWSMMDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-1-nitrosonaphthalen-2-ol is an organic compound with the molecular formula C₁₁H₉NO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitroso group (-NO) and a methoxy group (-OCH₃) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 7-methoxy-2-naphthol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitroso group can be further reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as iron powder (Fe) or tin chloride (SnCl₂) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Amino derivatives of naphthalene.

    Substitution: Various substituted naphthalene compounds depending on the reagents used.

Scientific Research Applications

7-methoxy-1-nitrosonaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 1-nitroso-: Similar structure but with the nitroso group at a different position.

    1-Naphthalenol, 2-nitroso-: Another isomer with the nitroso group at a different position.

    7-Methoxy-2-naphthol: Lacks the nitroso group but has the methoxy group in the same position.

Uniqueness

7-methoxy-1-nitrosonaphthalen-2-ol is unique due to the specific positioning of both the methoxy and nitroso groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

65300-88-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

7-methoxy-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-10(13)11(12-14)9(7)6-8/h2-6,13H,1H3

InChI Key

UVNKSTJWSMMDEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2N=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

110.2 g (0.633 mol) of 7-methoxy-β-naphthol were nitrosated in a mixture of 650 ml of glacial acetic acid and 65 ml of water at 0° C. in the course of two hours using a solution of 45.0 g (0.65 mol) of sodium nitrite in 340 ml of water. Stirring was continued for a further two hours and in this time the temperature of the reaction mixture was allowed to rise to 22° C. Then the volume was made up to 1.6 l with water and the precipitated product was filtered off by suction. After drying, 120.3 g (93.5%) of 1-nitroso-7-methoxy-β-naphthol were obtained.
Quantity
110.2 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.